MbtI Enzyme Inhibition: 6- to 9-Fold Potency Loss Upon Removal or Replacement of the N1-Acetyl Group
1-Acetyl-1,3-dihydrobenzimidazole-2-thione (compound 5 in the SAR series) inhibits M. tuberculosis salicylate synthase MbtI with an IC₅₀ of 6.8 μM (fluorescence assay) and 9.5 μM (HPLC assay) [1]. Deletion of the N-acetyl group (compound 34, benzimidazole-2-thione) or its replacement with an N-methyl group (compound 40, N-methylbenzimidazole-2-thione) resulted in a six- to nine-fold decrease in potency [1]. Benzimidazol-2-one (compound 45), 2-oxindole (compound 43), benzimidazoline (compound 44), and 2-methylthiobenzimidazole (compound 46) were all completely inactive [1].
| Evidence Dimension | IC₅₀ for MbtI enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 6.8 μM (fluorescence assay); 9.5 μM (HPLC assay) |
| Comparator Or Baseline | Compound 34 (benzimidazole-2-thione, no acetyl): 6- to 9-fold higher IC₅₀; Compound 40 (N-methylbenzimidazole-2-thione): 6- to 9-fold higher IC₅₀; Compounds 43–46: completely inactive (no inhibition detected) |
| Quantified Difference | ≥6-fold potency advantage conferred by the N1-acetyl group; complete loss of activity with C2-thione modification |
| Conditions | Recombinant M. tuberculosis MbtI enzyme; 100 mM Tris-HCl pH 8.0, 100 μM chorismate, 0.5 mM MgCl₂, 1% DMSO, 0.0025% Igepal CA-630, 37 °C; fluorescence and HPLC endpoint assays |
Why This Matters
This demonstrates that the N1-acetyl group is a non-negotiable structural feature for MbtI inhibition; procurement of any non-acetylated benzimidazole-2-thione will yield a substantially weaker or inactive enzyme inhibitor.
- [1] Vasan, M., Neres, J., Williams, J., Wilson, D. J., Teitelbaum, A. M., Remmel, R. P., & Aldrich, C. C. (2010). Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High‐Throughput Screening. ChemMedChem, 5(12), 2079–2087. View Source
